molecular formula C5H11NO4S B108793 (2S)-2-Amino-3-methyl-3-sulfinobutanoic acid CAS No. 23315-18-6

(2S)-2-Amino-3-methyl-3-sulfinobutanoic acid

Cat. No. B108793
CAS RN: 23315-18-6
M. Wt: 181.21 g/mol
InChI Key: SVIZNTHNFAOGAB-VKHMYHEASA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include the compound’s role or occurrence in nature .


Synthesis Analysis

Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This can include the starting materials, reagents, catalysts, and the conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .

Scientific Research Applications

Metabolic Solutions to Biosynthesis of Diaminomonocarboxylic Acids

Research explores the biosynthesis of neurotoxic diaminomonocarboxylic acids by cyanobacteria, examining metabolic routes for the formation of compounds like 3-N-methyl-2,3-diaminopropanoic acid (BMAA) and 2,4-diaminobutanoic acid (2,4-DAB). These amino acids are neurotoxic and widely distributed in cyanobacterial species, posing potential environmental hazards (Nunn & Codd, 2017).

Asymmetric Synthesis of Enantiomeric Aminophosphonic Acids

The use of chiral sulfinimines in the asymmetric synthesis of aminophosphonic acids has been highlighted as a significant advancement. This methodology allows for the production of biologically active enantiopure α-, β-, and γ-aminophosphonic acids, demonstrating the utility of sulfinimines in synthesizing compounds with potential applications in medicine and agriculture (Łyżwa & Mikołajczyk, 2014).

Characterization of Bacillus thuringiensis Isoleucine Dioxygenase

The enzymatic characteristics of α-ketoglutarate-dependent l-isoleucine dioxygenase (IDO) from Bacillus thuringiensis have been determined, showcasing its role in generating various modified amino acids through hydroxylation, dehydrogenation, and sulfoxidation. This biocatalyst offers a pathway to produce modified amino acids, including sulfoxidation of sulfur-containing l-amino acids, highlighting its potential for industrial applications (Hibi et al., 2011).

Preparation of Fluoro Carboxylic Acid Derivatives

Research has detailed the preparation of fluoro-β-amino acid derivatives from various amino acids, providing insights into the synthesis and incorporation of these derivatives into cyclic β-peptides and other compounds. This work opens up new avenues for the development of structurally unique peptides and peptide-based materials (Yoshinari et al., 2011).

Molecular Docking and Structural Studies

Molecular docking and structural studies of butanoic acid derivatives have been conducted, indicating their potential in inhibiting Placenta growth factor (PIGF-1) and suggesting their significance in pharmacological research. This comparative analysis provides valuable insights into the bioactivity and reactivity of these compounds, supporting their further investigation for therapeutic applications (Vanasundari et al., 2018).

Safety And Hazards

Safety and hazard analysis involves understanding the risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified or used in the future .

properties

IUPAC Name

(2S)-2-amino-3-methyl-3-sulfinobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S/c1-5(2,11(9)10)3(6)4(7)8/h3H,6H2,1-2H3,(H,7,8)(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIZNTHNFAOGAB-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177873
Record name 2-Amino-3-methyl-3-sulfinobutanoic acid, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Amino-3-methyl-3-sulfinobutanoic acid

CAS RN

23315-18-6
Record name 2-Amino-3-methyl-3-sulfinobutanoic acid, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023315186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-methyl-3-sulfinobutanoic acid, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-3-METHYL-3-SULFINOBUTANOIC ACID, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V4U3434AJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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